1-Bromo-2-fluoro-4-(methoxymethyl)benzene
Overview
Description
1-Bromo-2-fluoro-4-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where a bromine atom is bonded to the second carbon, a fluorine atom to the fourth carbon, and a methoxymethyl group to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
1-Bromo-2-fluoro-4-(methoxymethyl)benzene has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
This compound is often used in research and development , and its specific targets may depend on the context of the experiment or the reaction it is involved in.
Mode of Action
Bromo-fluoro compounds are often used in organic synthesis due to their reactivity, suggesting that this compound may interact with its targets through electrophilic aromatic substitution or other common reactions involving halogenated aromatic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene. For instance, the compound should be stored at room temperature and it is shipped at normal temperature . Moreover, safety precautions suggest avoiding dust formation and ensuring adequate ventilation during handling, indicating that air quality and particulate matter could influence the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-4-(methoxymethyl)benzene can be synthesized from (4-bromo-3-fluorophenyl)methanol and iodomethane. The reaction involves the substitution of the hydroxyl group with a methoxymethyl group using iodomethane as the methylating agent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Grignard Reagents: The bromine atom can be replaced by reacting with Grignard reagents to form various substituted benzene derivatives.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Benzenes: Formed through substitution reactions with Grignard reagents.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the methoxymethyl group.
2-Bromo-1-fluoro-4-(methoxymethyl)benzene: Positional isomer with similar reactivity.
4-Bromo-1-fluoro-2-methoxybenzene: Another positional isomer with different substitution pattern.
Uniqueness
1-Bromo-2-fluoro-4-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(methoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRIACNFIULRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608978 | |
Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162744-47-0 | |
Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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